![molecular formula C35H39N5O4S B12917680 3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine CAS No. 161016-93-9](/img/structure/B12917680.png)
3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a tritylthiohexyl group, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Attachment of the purine base: The purine base is introduced via nucleophilic substitution reactions.
Introduction of the tritylthiohexyl group: This step involves the use of trityl chloride and a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.
Substitution: The tritylthiohexyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol: has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s purine base makes it relevant in nucleic acid research, including DNA and RNA studies.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis or function. The tritylthiohexyl group may enhance the compound’s binding affinity or stability, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral research.
Tritylthiohexyl derivatives: Compounds with similar protective groups used in organic synthesis.
Uniqueness
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-((6-(tritylthio)hexyl)oxy)tetrahydrofuran-3-ol: is unique due to its combination of a purine base, a tetrahydrofuran ring, and a tritylthiohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
161016-93-9 |
|---|---|
Formule moléculaire |
C35H39N5O4S |
Poids moléculaire |
625.8 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(6-tritylsulfanylhexoxy)oxolan-3-ol |
InChI |
InChI=1S/C35H39N5O4S/c36-32-29-33(38-23-37-32)40(24-39-29)34-30(42)31(28(22-41)44-34)43-20-12-1-2-13-21-45-35(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-11,14-19,23-24,28,30-31,34,41-42H,1-2,12-13,20-22H2,(H2,36,37,38)/t28-,30-,31-,34-/m1/s1 |
Clé InChI |
GHONJDIJEZXBIW-UTBAFCPYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCO[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCOC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


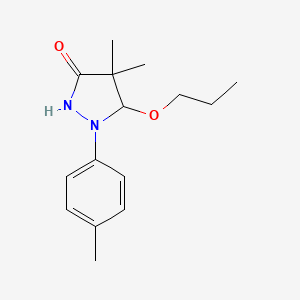
![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)
![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)


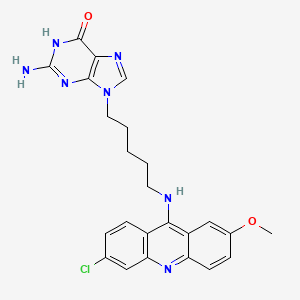

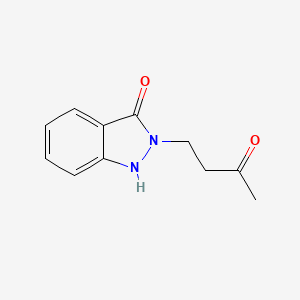

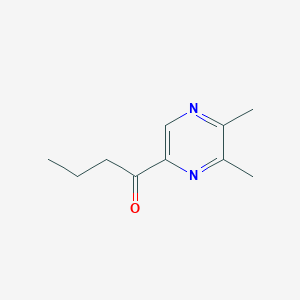
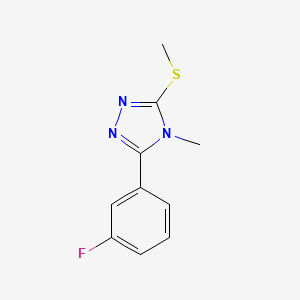

![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)
